LogP and Polar Surface Area (TPSA) Differentiation of the N2-Triazole-5-Methylaniline Scaffold vs. the N1-Triazole Analog
The 5-methyl-2-(2H-1,2,3-triazol-2-yl)aniline scaffold exhibits a lower lipophilicity (LogP = 1.16) and a smaller Topological Polar Surface Area (TPSA = 56.73 Ų) compared to the corresponding carboxylic acid derivative (5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid, TPSA = 78.50 Ų, LogP = 2.1) used in suvorexant synthesis . This difference in LogP and TPSA suggests that the aniline form has inherently better aqueous solubility and permeability characteristics, making it a more versatile early-stage intermediate for parallel medicinal chemistry libraries, where further derivatization (e.g., amidation) can be used to systematically tune lipophilicity and target affinity.
| Evidence Dimension | Physicochemical property comparison (LogP, TPSA, H-bond Acceptors/Donors) between the target aniline and its acid derivative |
|---|---|
| Target Compound Data | LogP = 1.16, TPSA = 56.73 Ų, HBA = 4, HBD = 1 |
| Comparator Or Baseline | 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid: TPSA = 78.50 Ų, LogP = 2.1 |
| Quantified Difference | ΔLogP = -0.94; ΔTPSA = -21.77 Ų; Target compound has 1 fewer HBD and 1 fewer HBA. |
| Conditions | Computed properties from vendor technical datasheet (Leyan) and the PubChem database. |
Why This Matters
For research procurement, the lower LogP and TPSA of the aniline intermediate offer greater flexibility in multi-step synthesis, allowing downstream chemists to add functionality that increases complexity without violating Lipinski's Rule of Five, unlike the already polar acid form.
